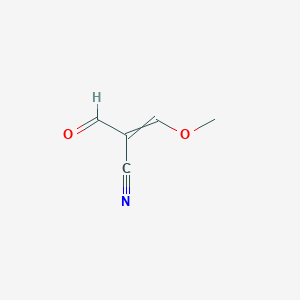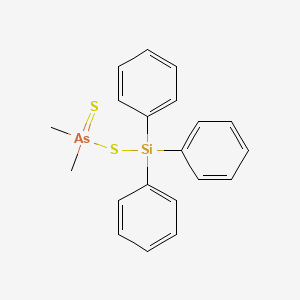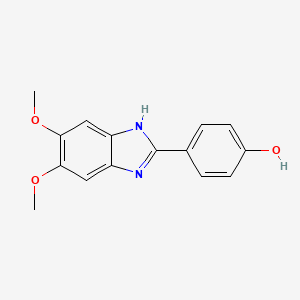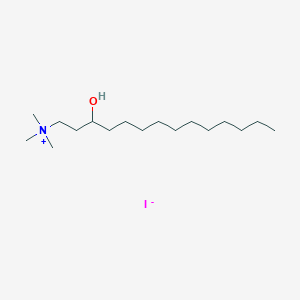silane CAS No. 89861-24-5](/img/structure/B14396995.png)
[4-(2-Bromoethyl)furan-2-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoethyl)furan-2-ylsilane: is a chemical compound with the molecular formula C9H15BrOSi. It is a derivative of furan, a heterocyclic organic compound, and contains a bromoethyl group and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)furan-2-ylsilane typically involves the reaction of furan with a bromoethylating agent in the presence of a base, followed by the introduction of the trimethylsilyl group. One common method involves the use of 2-bromoethanol and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Bromoethyl)furan-2-ylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.
Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azidoethyl, thioethyl, and alkoxyethyl derivatives.
Oxidation Reactions: Products include furanones and other oxygenated compounds.
Reduction Reactions: Products include ethyl derivatives and dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(2-Bromoethyl)furan-2-ylsilane is used as a building block for the synthesis of more complex molecules. It is employed in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its unique structure allows it to interact with specific enzymes and receptors, providing insights into their functions .
Medicine: In medicine, derivatives of 4-(2-Bromoethyl)furan-2-ylsilane are explored for their potential therapeutic properties. They are investigated for their antimicrobial, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings, where its unique properties contribute to the performance of the final products .
Wirkmechanismus
The mechanism of action of 4-(2-Bromoethyl)furan-2-ylsilane involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The furan ring can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to biological targets. The trimethylsilyl group provides stability and lipophilicity, facilitating the compound’s penetration into biological membranes .
Vergleich Mit ähnlichen Verbindungen
4-(2-Chloroethyl)furan-2-ylsilane): Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Iodoethyl)furan-2-ylsilane): Similar structure but with an iodoethyl group instead of a bromoethyl group.
4-(2-Bromoethyl)thiophene-2-ylsilane): Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: 4-(2-Bromoethyl)furan-2-ylsilane is unique due to its combination of a bromoethyl group, a furan ring, and a trimethylsilyl group. This combination imparts specific reactivity and properties that are not observed in other similar compounds. The bromoethyl group provides a reactive site for nucleophilic substitution, while the furan ring offers aromatic stability and the trimethylsilyl group enhances lipophilicity and stability .
Eigenschaften
CAS-Nummer |
89861-24-5 |
|---|---|
Molekularformel |
C9H15BrOSi |
Molekulargewicht |
247.20 g/mol |
IUPAC-Name |
[4-(2-bromoethyl)furan-2-yl]-trimethylsilane |
InChI |
InChI=1S/C9H15BrOSi/c1-12(2,3)9-6-8(4-5-10)7-11-9/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
AIQCUDNLRHEOAC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=CO1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid](/img/structure/B14396922.png)
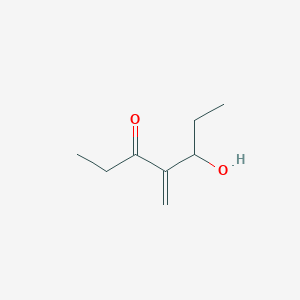
![1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14396937.png)
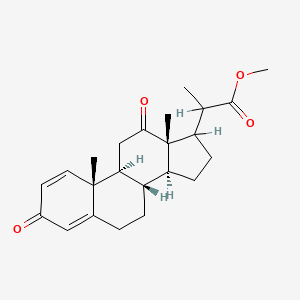

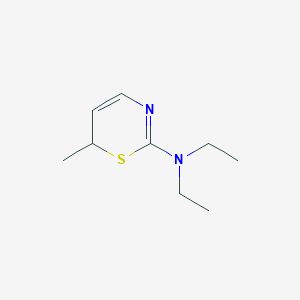
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
